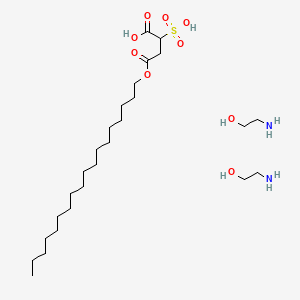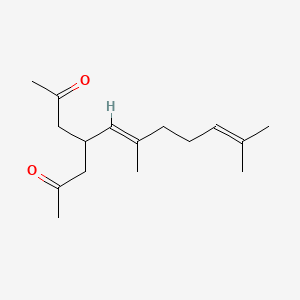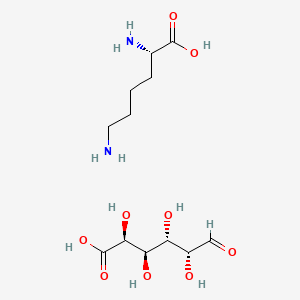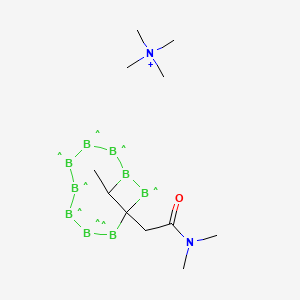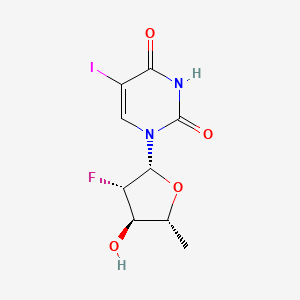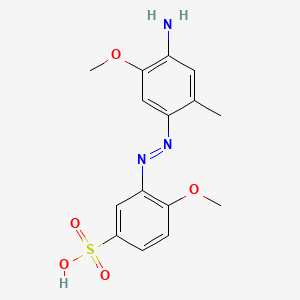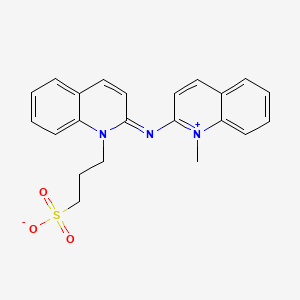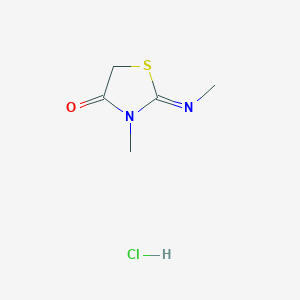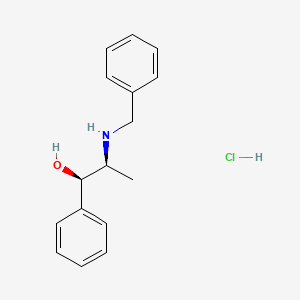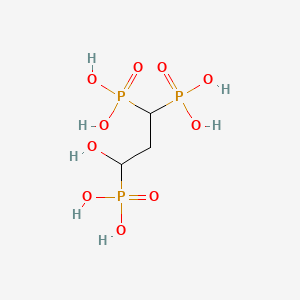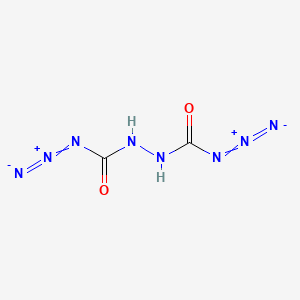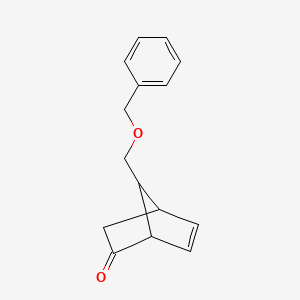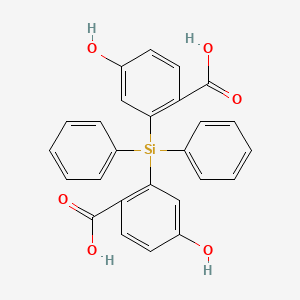
Benzoic acid, 4-hydroxy-, diphenylsilylene ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diphenylsilylene 4-hydroxybenzoate is an organosilicon compound that combines the structural features of diphenylsilylene and 4-hydroxybenzoate
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diphenylsilylene 4-hydroxybenzoate typically involves the reaction of diphenyldichlorosilane with 4-hydroxybenzoic acid. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester bond between the silicon and the carboxyl group of 4-hydroxybenzoic acid. The reaction is usually conducted under an inert atmosphere to prevent the hydrolysis of the silicon-chlorine bonds.
Industrial Production Methods
Industrial production of diphenylsilylene 4-hydroxybenzoate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
化学反应分析
Types of Reactions
Diphenylsilylene 4-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The silicon center can be oxidized to form silanols or siloxanes.
Reduction: The ester bond can be reduced to form the corresponding alcohol.
Substitution: The phenyl groups attached to the silicon can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the use of catalysts such as palladium or platinum complexes.
Major Products
Oxidation: Silanols or siloxanes.
Reduction: Alcohols.
Substitution: Various substituted organosilicon compounds.
科学研究应用
Diphenylsilylene 4-hydroxybenzoate has several scientific research applications:
Materials Science: Used in the synthesis of advanced materials with unique properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex organosilicon compounds.
Biology and Medicine:
Industry: Used in the production of high-performance polymers and coatings.
作用机制
The mechanism of action of diphenylsilylene 4-hydroxybenzoate involves its ability to form stable bonds with various functional groups. The silicon center can interact with different molecular targets, facilitating the formation of complex structures. The pathways involved include the formation of ester bonds and the substitution of phenyl groups.
相似化合物的比较
Similar Compounds
- Diphenylsilylene 4-methoxybenzoate
- Diphenylsilylene 4-aminobenzoate
- Diphenylsilylene 4-chlorobenzoate
Uniqueness
Diphenylsilylene 4-hydroxybenzoate is unique due to the presence of the hydroxyl group, which provides additional reactivity and potential for hydrogen bonding. This makes it particularly useful in applications where interactions with other molecules or materials are important.
属性
CAS 编号 |
129459-90-1 |
|---|---|
分子式 |
C26H20O6Si |
分子量 |
456.5 g/mol |
IUPAC 名称 |
2-[(2-carboxy-5-hydroxyphenyl)-diphenylsilyl]-4-hydroxybenzoic acid |
InChI |
InChI=1S/C26H20O6Si/c27-17-11-13-21(25(29)30)23(15-17)33(19-7-3-1-4-8-19,20-9-5-2-6-10-20)24-16-18(28)12-14-22(24)26(31)32/h1-16,27-28H,(H,29,30)(H,31,32) |
InChI 键 |
YLEZKNYJBHJHBI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=C(C=CC(=C3)O)C(=O)O)C4=C(C=CC(=C4)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


